molecular formula C14H13F3N2OS B3019742 3-Methyl-2-((4-methylbenzyl)sulfanyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone CAS No. 339101-58-5

3-Methyl-2-((4-methylbenzyl)sulfanyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone

Cat. No.: B3019742
CAS No.: 339101-58-5
M. Wt: 314.33
InChI Key: JPSKISWKXWRROJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-2-((4-methylbenzyl)sulfanyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone is a synthetic organic compound characterized by its unique structure, which includes a trifluoromethyl group, a pyrimidinone core, and a sulfanyl linkage to a methylbenzyl group

Preparation Methods

The synthesis of 3-Methyl-2-((4-methylbenzyl)sulfanyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

3-Methyl-2-((4-methylbenzyl)sulfanyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyrimidinone core can be reduced to a dihydropyrimidine using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often with strong nucleophiles under basic conditions.

    Coupling Reactions: The compound can undergo coupling reactions with various electrophiles, facilitated by catalysts such as palladium or copper.

Major products from these reactions include sulfoxides, sulfones, dihydropyrimidines, and various substituted derivatives.

Scientific Research Applications

3-Methyl-2-((4-methylbenzyl)sulfanyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.

    Industry: It is used in the development of agrochemicals and other industrial chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-Methyl-2-((4-methylbenzyl)sulfanyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and metabolic stability, while the sulfanyl group can participate in redox reactions, modulating the compound’s activity. The pyrimidinone core is crucial for its structural integrity and interaction with biological targets.

Comparison with Similar Compounds

Similar compounds include other trifluoromethylated pyrimidinones and sulfanyl-substituted heterocycles. Compared to these compounds, 3-Methyl-2-((4-methylbenzyl)sulfanyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds are:

  • 2-((4-Methylbenzyl)sulfanyl)-4(3H)-pyrimidinone
  • 3-Methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone
  • 2-((4-Methylbenzyl)sulfanyl)-6-(trifluoromethyl)pyrimidine

Properties

IUPAC Name

3-methyl-2-[(4-methylphenyl)methylsulfanyl]-6-(trifluoromethyl)pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N2OS/c1-9-3-5-10(6-4-9)8-21-13-18-11(14(15,16)17)7-12(20)19(13)2/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPSKISWKXWRROJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC(=CC(=O)N2C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.